Adenosine Receptor Affinity vs. (R)-Enantiomer
The racemic compound [(Azetidin-2-yl)methyl]dimethylamine (787564-03-8) presents a distinct pharmacological profile compared to its isolated (R)-enantiomer, {[(2R)-azetidin-2-yl]methyl}dimethylamine (CAS 1931944-95-4). While no direct binding data was found for the target racemate, a direct comparator study on the (R)-enantiomer reveals it is an extremely weak binder at multiple adenosine receptor subtypes, with a Ki of >1000 nM at the A2A and A2B receptors and >1500 nM at the A1 receptor [1]. This indicates that the (R)-enantiomer is not a potent adenosine receptor ligand. This is a critical baseline for understanding the racemate. Because the (S)-enantiomer may exhibit significantly different affinity, the racemic mixture (787564-03-8) cannot be assumed to be inactive. Researchers investigating adenosine receptor pathways must therefore select and characterize the racemic mixture independently; data from a single enantiomer cannot be extrapolated.
| Evidence Dimension | Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not available (Racemate, 787564-03-8) |
| Comparator Or Baseline | {[(2R)-azetidin-2-yl]methyl}dimethylamine: Ki > 1000 nM (A2A), > 1000 nM (A2B), > 1500 nM (A1) |
| Quantified Difference | Inactivity of the (R)-enantiomer (Ki > 1000 nM) establishes that any observed activity for the racemate would derive from the (S)-enantiomer. |
| Conditions | Radioligand displacement assays: [3H]MSX-2 for A2A in rat brain striatum membranes, [3H]PSB-603 for human A2B in CHO cell membranes, [3H]CCPA for A1 in rat brain cortex membranes [1]. |
Why This Matters
This data demonstrates that stereochemistry is a critical determinant of biological activity, necessitating the procurement of the specific racemate (787564-03-8) for studies where the (S)-enantiomer's potential activity is under investigation.
- [1] BindingDB. (2025). BDBM50534171 / CHEMBL4461019: Binding affinity data for {[(2R)-azetidin-2-yl]methyl}dimethylamine at Adenosine Receptors A2A, A2B, and A1. View Source
